2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride
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Overview
Description
2-Propan-2-yl-2,6-diazaspiro[33]heptane;hydrochloride is a chemical compound with the molecular formula C8H16N2·HCl It is a spirocyclic amine, which means it contains a spiro-connected bicyclic structure with nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been used in the development of protein degrader building blocks , suggesting that this compound may also interact with specific proteins to modulate their activity or stability.
Mode of Action
It’s suggested that it may function as a ligand for protein degradation . This implies that the compound could bind to specific proteins, marking them for degradation and thus altering the protein composition within the cell.
Biochemical Pathways
Given its potential role in protein degradation , it may impact pathways involving the targeted proteins, leading to downstream effects on cellular processes.
Result of Action
If it functions as a protein degrader , it could lead to the reduction or elimination of specific proteins within the cell, potentially altering cellular functions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropyl-2,6-diazaspiro[3.3]heptane with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure or the nitrogen atoms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen oxides, while reduction can lead to various amine derivatives.
Scientific Research Applications
2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.3]heptane: A similar compound without the isopropyl group.
Piperazine: A structurally related compound with a different ring system.
2-Isopropylpiperazine: Another related compound with a different ring structure.
Uniqueness
2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride is unique due to its spirocyclic structure and the presence of the isopropyl group, which can influence its chemical reactivity and binding properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-7(2)10-5-8(6-10)3-9-4-8;/h7,9H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHIIDYKIOUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(C1)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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